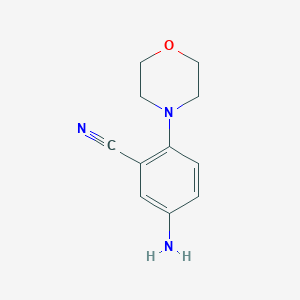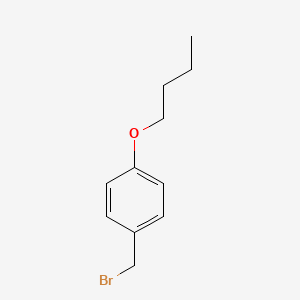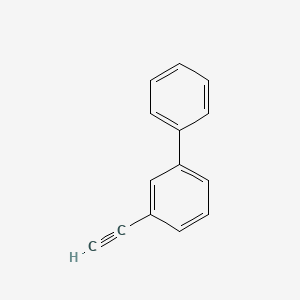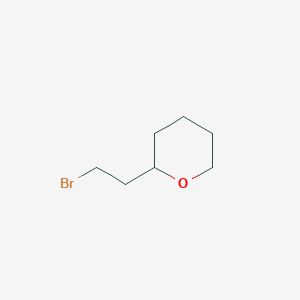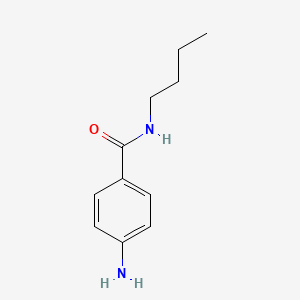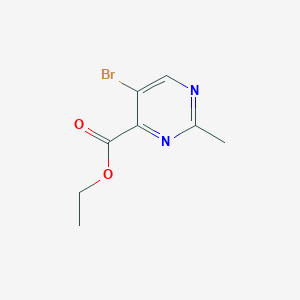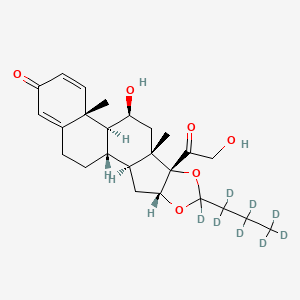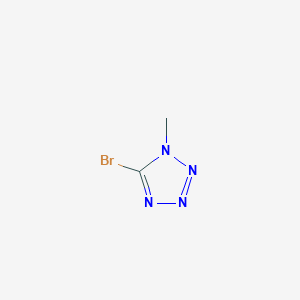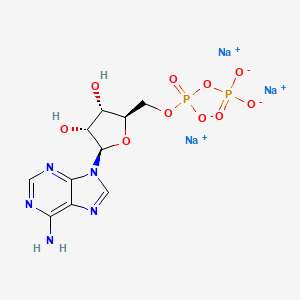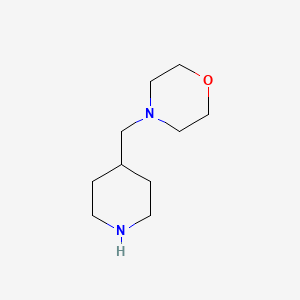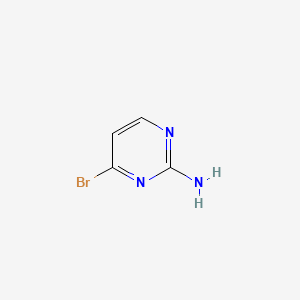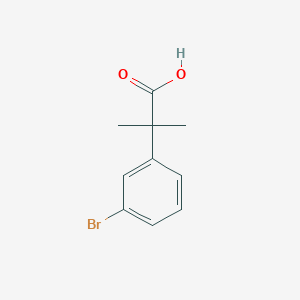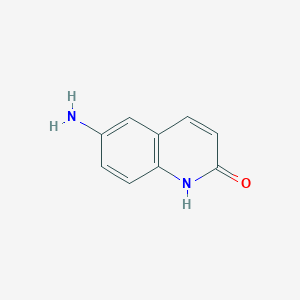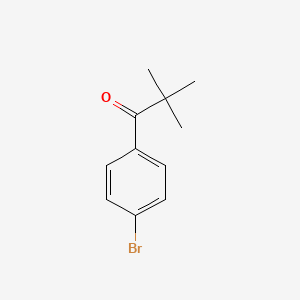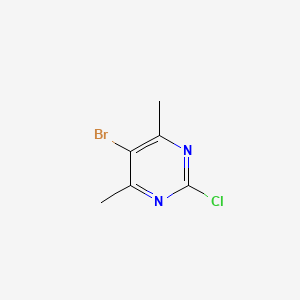
5-Bromo-2-chloro-4,6-dimethylpyrimidine
Overview
Description
5-Bromo-2-chloro-4,6-dimethylpyrimidine: is a heterocyclic organic compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol . It is a derivative of pyrimidine, characterized by the presence of bromine and chlorine atoms at the 5th and 2nd positions, respectively, and methyl groups at the 4th and 6th positions .
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-chloro-4,6-dimethylpyrimidine, has been reported to have antiviral activity , suggesting that it may interact with viral proteins or enzymes.
Mode of Action
If it acts similarly to 2-Chloro-4,6-dimethylpyrimidine, it may interfere with the replication or transcription processes of viruses .
Result of Action
Given its potential antiviral activity, it may inhibit viral replication or transcription, leading to a decrease in viral load .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-4,6-dimethylpyrimidine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecule .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, it may inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in adaptive cellular responses, altering its initial effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses. At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit key enzymes in a metabolic pathway, leading to the accumulation or depletion of specific metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters or binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s efficacy and its ability to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyrimidine typically involves the halogenation of 4,6-dimethylpyrimidine. One common method includes the bromination of 4,6-dimethylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Suzuki and Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine yields an aminopyrimidine derivative, while coupling with a boronic acid produces a biaryl compound .
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4,6-dimethylpyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents . Its derivatives have shown promising biological activities, making it a valuable compound for drug discovery and development.
Industry: The compound is also utilized in the development of advanced materials, including liquid crystals and organic semiconductors . Its unique structural features contribute to the desired properties of these materials.
Comparison with Similar Compounds
- 5-Bromo-4,6-dichloropyrimidine
- 2-Chloro-4,6-dimethylpyrimidine
- 5-Bromo-2-chloro-4-methylpyrimidine
Comparison: Compared to similar compounds, 5-Bromo-2-chloro-4,6-dimethylpyrimidine is unique due to the presence of both bromine and chlorine atoms along with two methyl groups on the pyrimidine ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of both halogens allows for selective substitution reactions, providing versatility in synthetic applications.
Properties
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCNJHECVPINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500576 | |
| Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-72-5 | |
| Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


